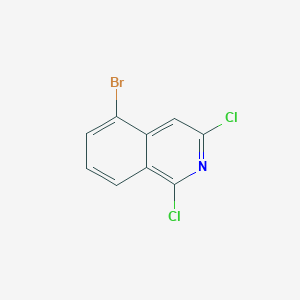

5-Bromo-1,3-dichloroisoquinoline

説明

Significance of the Isoquinoline (B145761) Scaffold in Contemporary Organic and Medicinal Chemistry

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in modern organic and medicinal chemistry. nih.govrsc.orgamerigoscientific.com Its framework is embedded in a vast array of naturally occurring alkaloids, such as morphine and berberine, which exhibit potent physiological activities. rsc.orgthieme-connect.de This has led to the isoquinoline nucleus being a focal point for drug discovery, with derivatives showing a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govamerigoscientific.comnih.gov The continuous exploration of novel synthetic methodologies to construct and functionalize the isoquinoline skeleton underscores its enduring importance in the scientific community. nih.govrsc.org

Overview of Halogenation Strategies in Heterocyclic Systems

Halogenation, the introduction of halogen atoms into a molecule, is a fundamental and versatile transformation in organic synthesis. numberanalytics.com For heterocyclic systems, halogenation provides a powerful tool for modulating the electronic properties, reactivity, and biological activity of the molecule. nih.govsigmaaldrich.com Common halogenating agents include N-halosuccinimides (NXS), which offer regioselective halogenation of arenes and heterocycles under mild conditions. acs.org The directing effects of existing substituents on the heterocyclic ring play a crucial role in determining the position of halogenation during electrophilic aromatic substitution. numberanalytics.com Furthermore, transition-metal catalysis has emerged as an efficient method for achieving highly specific halogenation.

Positioning 5-Bromo-1,3-dichloroisoquinoline within the Context of Advanced Halogenated Isoquinoline Research

This compound is a key intermediate in the synthesis of more complex molecules. Its unique substitution pattern, featuring three halogen atoms at distinct positions, allows for selective functionalization through various cross-coupling reactions. This strategic placement of halogens makes it a valuable building block in the development of novel compounds with potential applications in medicinal chemistry and materials science. Research into halogenated isoquinolines like this one is driven by the understanding that the nature and position of the halogen substituents can significantly influence the compound's biological and physical properties.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-1,3-dichloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl2N/c10-7-3-1-2-5-6(7)4-8(11)13-9(5)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMAGOOGDCWION-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C(C=C2C(=C1)Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromo 1,3 Dichloroisoquinoline

Regioselective Halogenation Strategies for Isoquinoline (B145761) Precursors

The precise introduction of halogen atoms at specific positions on the isoquinoline core is paramount for the synthesis of 5-Bromo-1,3-dichloroisoquinoline. This is typically achieved through a stepwise approach involving initial chlorination followed by selective bromination.

Classical Electrophilic Aromatic Substitution for Bromination

Electrophilic aromatic substitution is a fundamental method for introducing a bromine atom onto the isoquinoline ring system. The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the brominating agent.

One classical approach involves the use of bromine in acetic acid . This method, when applied to 1,3-dichloroisoquinoline (B189448) at elevated temperatures (80–90°C) over several hours, can yield this compound. The electron-withdrawing nature of the two chlorine atoms directs the incoming electrophilic bromine to the 5-position. However, this method can sometimes lead to the formation of polybrominated byproducts.

A more selective and milder alternative is the use of N-Bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF). This reagent often provides higher yields and minimizes the formation of unwanted side products. For instance, the bromination of isoquinoline with NBS in concentrated sulfuric acid at low temperatures has been shown to be a highly regioselective method for producing 5-bromoisoquinoline. orgsyn.orgthieme-connect.com The strong acid protonates the isoquinoline nitrogen, deactivating the heterocyclic ring towards electrophilic attack and favoring substitution on the benzenoid ring. thieme-connect.com Careful control of temperature is crucial to suppress the formation of other isomers. orgsyn.org

| Reagent | Solvent | Temperature | Yield | Reference |

| Bromine | Acetic Acid | 80-90°C | 72-78% | |

| N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | 40°C | 85% | |

| N-Bromosuccinimide (NBS) | Sulfuric Acid | -25°C to -18°C | 72% | thieme-connect.com |

Foundational Chlorination Techniques for the Isoquinoline Core

The introduction of chlorine atoms at the 1 and 3 positions of the isoquinoline nucleus is a critical preceding step. Phosphoryl chloride (POCl₃) is a widely used and effective reagent for this transformation. nih.govacs.orgnih.gov This reaction, often referred to as a Vilsmeier-Haack type reaction, typically involves the heating of an appropriate isoquinoline precursor, such as a hydroxyisoquinoline or an isoquinoline N-oxide, with POCl₃. The reaction proceeds through the formation of a chloro-phosphorylated intermediate which is then displaced by a chloride ion. nih.gov The use of a base can sometimes be employed to facilitate the initial phosphorylation step. nih.gov Other chlorinating agents like phosphorus pentachloride (PCl₅) can also be utilized.

Modern Catalytic Approaches in this compound Synthesis

While classical methods are effective, modern catalytic approaches offer advantages in terms of efficiency, selectivity, and milder reaction conditions.

Transition-Metal Catalyzed Bromination

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-halogen bonds. acs.orgnih.govnih.gov In the context of this compound synthesis, a palladium-catalyzed cross-coupling reaction of a 1,3-dichloro-5-iodoisoquinoline precursor with a bromine source can be a highly efficient strategy. This approach offers excellent positional specificity, avoiding the formation of isomeric impurities. The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond, followed by transmetalation with a bromine-containing species and subsequent reductive elimination to yield the desired product and regenerate the catalyst. youtube.com

Copper-Catalyzed and Silver-Catalyzed Methods for Halogenated Heterocycles

Copper and silver catalysts have also gained prominence in the halogenation of heterocyclic compounds. nih.govmdpi.comacs.orgresearchgate.netacs.orgnih.govnih.govresearchgate.net These metals can catalyze the C-H halogenation of heteroarenes, providing direct routes to halogenated products. nih.govnih.gov For instance, copper(II) halides have been used for the halogenation of various heterocycles. nih.govacs.org These methods can offer cost-effectiveness and unique reactivity profiles compared to palladium catalysis. Silver-catalyzed reactions, often proceeding under mild conditions, have also been developed for the synthesis of halogenated heterocycles. researchgate.netnih.govnih.govresearchgate.net These reactions can involve the activation of a halogen source by the silver salt, facilitating the electrophilic halogenation of the heterocyclic substrate.

| Catalyst System | Reactants | Product | Key Features |

| Palladium(0)/Ligand | 1,3-dichloro-5-iodoisoquinoline + Bromide Source | This compound | High regioselectivity, mild conditions |

| Copper(II) Halide | Isoquinoline derivative + Halogen Source | Halogenated Isoquinoline | Cost-effective, direct C-H halogenation |

| Silver Salt/Halogen Source | Isoquinoline derivative + Halogen Source | Halogenated Isoquinoline | Mild reaction conditions |

Comparative Analysis of Synthetic Routes for this compound

The choice of synthetic route for this compound depends on several factors, including desired yield, purity requirements, scalability, and cost.

| Synthetic Route | Advantages | Disadvantages |

| Classical Electrophilic Bromination | Readily available reagents, well-established procedures. | Can lead to isomeric mixtures, may require harsh conditions. orgsyn.org |

| NBS Bromination | Higher selectivity, milder conditions compared to Br₂/AcOH. | Requires careful temperature control for optimal results. orgsyn.org |

| Palladium-Catalyzed Cross-Coupling | Excellent regioselectivity, high yields, mild conditions. | Higher catalyst cost, may require synthesis of iodinated precursor. |

| Copper/Silver-Catalyzed Halogenation | Cost-effective catalysts, potential for direct C-H functionalization. nih.gov | May have substrate scope limitations, development is ongoing. |

Evaluation of Method Efficiency, Yields, and Selectivity

The primary route to this compound involves the electrophilic bromination of 1,3-dichloroisoquinoline. The efficiency and selectivity of this reaction are highly dependent on the choice of brominating agent and reaction conditions.

Traditional methods utilizing bromine (Br₂) in acetic acid at elevated temperatures (80–90°C) for several hours typically afford the desired product in yields ranging from 72% to 78%. The regioselectivity, favoring bromination at the C-5 position, is directed by the electron-withdrawing nature of the two chlorine atoms on the isoquinoline core.

To enhance selectivity and minimize the formation of polybrominated byproducts, alternative brominating agents have been investigated. N-bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF) at a lower temperature of 40°C has demonstrated improved performance, achieving yields of up to 85% with greater selectivity.

A comparative analysis of these methods highlights the trade-offs between yield, purity, and reaction conditions.

Table 1: Comparison of Bromination Methods for 1,3-dichloroisoquinoline

| Method | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| Classical | Bromine (Br₂) | Acetic Acid | 80–90 | 6–8 | 72–78 | 95 |

| Alternative | N-bromosuccinimide (NBS) | DMF | 40 | Not Specified | 85 | >95 |

This table provides a summary of different synthetic methods for the bromination of 1,3-dichloroisoquinoline.

Assessment of Scalability and Industrial Feasibility

For the large-scale production of this compound, both batch and continuous flow processes are considered. The industrial applicability of a synthetic route is contingent on factors such as cost, safety, and environmental impact.

Continuous Flow Synthesis:

Diazotization:

While not directly used for the final bromination step to produce this compound from 1,3-dichloroisoquinoline, diazotization reactions are a cornerstone of aromatic compound synthesis and can be relevant in the preparation of precursors. For instance, the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by reaction with a copper(I) halide, is a powerful tool for introducing halogens onto an aromatic ring. In related syntheses, diazotization of aminobromo-dichloro precursors could be a viable, albeit more complex, route. The use of tubular reactors for diazotization reactions has been shown to improve stability and yield by minimizing side reactions like diazonium salt coupling and decomposition, making it suitable for industrial production. google.comwipo.int Such continuous diazotization processes are generally carried out at low temperatures, typically between -20°C and +20°C, in the presence of a nitrite (B80452) source and an acid. google.com

Table 2: Scalability Assessment of Synthetic Methods

| Method | Scalability | Key Advantages | Key Challenges |

| Batch Bromination | Moderate | Well-established chemistry | Potential for byproduct formation, thermal control on large scale |

| Continuous Flow Synthesis | High | High yield and purity, improved safety, reduced waste | Initial setup cost, requires specialized equipment |

| Diazotization Routes | Moderate to High | Versatility in precursor synthesis | Stability of diazonium salts, potential for side reactions |

This table evaluates the industrial feasibility of different synthetic approaches.

Management of Byproducts and Purification Methodologies in this compound Synthesis

The primary byproduct in the synthesis of this compound is the dibrominated species, 5,7-dibromo-1,3-dichloroisoquinoline, which arises from the competing bromination at the C-7 position. The formation of this and other impurities necessitates effective purification strategies to achieve the high purity required for subsequent applications.

Purification Techniques:

Distillation: Fractional distillation under reduced pressure is a common and effective method for separating this compound from byproducts with different boiling points. For example, distillation at 0.1 mmHg and 150°C can yield the desired product with over 99% purity.

Recrystallization: This technique is employed to purify the solid product. The choice of solvent is critical to ensure high recovery of the purified compound.

Column Chromatography: For laboratory-scale purifications and the isolation of very pure material, silica (B1680970) gel column chromatography is often used. orgsyn.org A solvent system is selected to effectively separate the desired product from impurities based on their polarity.

The management of byproducts also involves optimizing the reaction conditions to minimize their formation in the first place. As discussed, using selective brominating agents like NBS and employing continuous flow technology can significantly reduce the impurity profile, thereby simplifying the purification process.

Chemical Reactivity and Functionalization of 5 Bromo 1,3 Dichloroisoquinoline

Nucleophilic Substitution Reactions Involving Halogen Atoms

The electron-deficient nature of the isoquinoline (B145761) ring system, further enhanced by the presence of three electron-withdrawing halogen atoms, facilitates nucleophilic aromatic substitution (SNAr) reactions. The positions of the halogen atoms on the scaffold are crucial in determining their relative reactivity towards nucleophiles.

Selective Replacement of Bromine and Chlorine Substituents

In nucleophilic aromatic substitution reactions on halogenated isoquinolines, the chlorine atom at the 1-position is particularly activated and is selectively substituted by nucleophiles such as methoxide. This enhanced reactivity is attributed to the electronic effects of the ring nitrogen. The bromine atom at the 5-position and the chlorine atom at the 3-position are generally less reactive towards nucleophilic attack under typical SNAr conditions. This difference in reactivity allows for the selective functionalization of the 1-position while leaving the other halogenated sites intact, providing a pathway for the synthesis of 1-substituted-5-bromo-3-chloroisoquinolines.

The general reactivity trend for halogens in such systems allows for predictions of selectivity. While specific studies on 5-bromo-1,3-dichloroisoquinoline are limited, data from related di- and tri-halo-substituted heterocycles consistently show that the halogen at the position alpha to the ring nitrogen is the most labile in SNAr reactions.

Introduction of Diverse Nucleophiles (e.g., Fluorination via Potassium Fluoride)

A variety of nucleophiles can be introduced onto the isoquinoline core through substitution reactions. A notable example is fluorination, which is of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom. cas.cn Nucleophilic fluorination can be achieved using fluoride (B91410) sources like potassium fluoride (KF). wikipedia.org In principle, the chlorine at the 1-position of this compound would be the most susceptible to replacement by a fluoride ion under suitable conditions, which typically involve high temperatures and aprotic polar solvents to enhance the nucleophilicity of the fluoride salt.

Oxidation and Reduction Chemistry of the this compound Scaffold

The isoquinoline nucleus can undergo both oxidation and reduction, although these reactions can be challenging and may lead to ring cleavage under harsh conditions. escholarship.org

Oxidation: The oxidation of the isoquinoline ring system typically requires strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide. wikipedia.org These reactions often result in the cleavage of the pyridine (B92270) or the benzene (B151609) ring, leading to the formation of dicarboxylic acids. researchgate.net For instance, the oxidation of isoquinoline itself can yield a mixture of phthalic acid and pyridine-3,4-dicarboxylic acid. The presence of electron-withdrawing halogen substituents on the this compound scaffold would likely make the ring system even more resistant to oxidation.

Reduction: The reduction of the isoquinoline ring can be achieved using various reducing agents to yield either dihydro- or tetrahydroisoquinoline derivatives. escholarship.orgresearchgate.net Catalytic hydrogenation is a common method for the complete reduction of the heterocyclic ring. For instance, the hydrogenation of quinolines and isoquinolines can be carried out using catalysts like iridium complexes. researchgate.netthieme-connect.de The reaction of 1-alkyl-substituted isoquinolines with hydrogen gas (600 psi) in the presence of an iridium catalyst and a chiral ligand like (S)-segphos can yield the corresponding tetrahydroisoquinoline with good enantioselectivity. thieme-connect.de It is plausible that under similar conditions, this compound could be reduced to the corresponding tetrahydroisoquinoline, although the presence of multiple halogens might influence the catalytic activity and potentially lead to dehalogenation as a side reaction.

Cross-Coupling Reactions at Halogenated Positions

The halogenated positions on the this compound scaffold are amenable to various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds is a key aspect of these transformations. Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl. nih.gov This suggests that the C-Br bond at the 5-position would be more reactive than the C-Cl bonds at the 1- and 3-positions.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Stille, Negishi)

Suzuki Coupling: The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a widely used method for the formation of biaryl compounds. nih.govorganic-chemistry.orglibretexts.org In the case of this compound, the C-Br bond at the 5-position is expected to be more reactive towards Suzuki coupling than the C-Cl bonds. This would allow for the selective formation of a C-C bond at the 5-position. While specific examples for this exact substrate are scarce, studies on other bromo-chloro heterocycles have demonstrated the feasibility of selective Suzuki coupling at the C-Br bond. nih.govresearchgate.net

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 3-Chloroindazole | 5-Indole boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | High | nih.gov |

| Aryl Bromide | Arylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | Not specified | Not specified | Room Temp | Not specified | organic-chemistry.org |

| Aryl Triflate | Arylboronic acid | Pd(OAc)₂ / PCy₃ | Not specified | Not specified | Not specified | Not specified | organic-chemistry.org |

Stille Coupling: The Stille coupling reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. wikipedia.orglibretexts.org Similar to the Suzuki coupling, the Stille reaction is expected to proceed selectively at the more reactive C-Br bond of this compound. High selectivity for the coupling of aryl bromides over aryl chlorides has been reported in Stille reactions of chlorine-containing aromatic bromides. harvard.edu

| Aryl Halide | Organostannane | Catalyst | Additives | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Aryl Chloride | n-Bu₃Sn-Aryl | Pd₂(dba)₃ / P(t-Bu)₃ | CsF | Dioxane | 100 | 98 | harvard.edu |

| Aryl Bromide | Vinylstannane | Pd(PPh₃)₄ | LiCl | THF | 50 | High | wikipedia.org |

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organic halide in the presence of a nickel or palladium catalyst. nih.gov This reaction is also expected to show selectivity for the C-Br bond in this compound. The use of a palladium catalyst with a biaryldialkylphosphine ligand, such as CPhos, has been shown to be effective for the Negishi coupling of secondary alkylzinc halides with aryl bromides. acs.org

Nickel-Catalyzed Reactions with Grignard Reagents

Nickel-catalyzed cross-coupling reactions, such as the Kumada coupling, which employs Grignard reagents, are a cost-effective alternative to palladium-catalyzed reactions. libretexts.org These reactions are effective for the coupling of aryl and vinyl halides. In the context of this compound, a nickel catalyst could potentially mediate the coupling of a Grignard reagent at the C-Br or C-Cl positions. The use of nickel catalysts with specific ligands, such as NiCl₂(dppe), has been shown to be effective in the Kumada coupling of aryl Grignard reagents. cas.cn The addition of 1,3-butadiene (B125203) has been found to have a remarkable effect on the nickel-catalyzed cross-coupling of Grignard reagents with alkyl halides, affording good yields at low temperatures. nih.gov

| Substrate | Grignard Reagent | Catalyst | Additive | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Alkyl Bromide | Alkyl/Aryl MgX | NiCl₂ | 1,3-Butadiene | THF | 0-25 | Good | nih.gov |

| Bromophenol (on solid support) | Aryl MgBr | Ni(0) | - | Not specified | Not specified | Moderate to High | nih.gov |

| Benzylic Sulfonamide | Aryl MgBr | (dppe)NiCl₂ | - | Toluene | Not specified | 58 | cas.cn |

Directed C-H Activation and Direct Functionalization of the Isoquinoline Ring

The direct functionalization of C-H bonds has emerged as a powerful and atom-economical strategy in organic synthesis, allowing for the modification of heterocyclic scaffolds without the need for pre-functionalized starting materials. For electron-deficient nitrogen heterocycles like isoquinolines, this approach can be challenging but is achievable using transition-metal catalysis. rsc.org

Iridium-Catalyzed C-H Borylation:

A prominent method for the direct functionalization of heterocycles is the iridium-catalyzed C-H borylation. This reaction typically employs a catalyst like [Ir(cod)OMe]₂ or Ir(acac)(cod) with a bipyridine-based ligand and a boron source such as bis(pinacolato)diboron (B136004) (B₂pin₂). The regioselectivity of the borylation is influenced by a combination of steric and electronic factors. rsc.org Steric hindrance plays a dominant role, directing the borylation to the most accessible C-H positions. rsc.org However, electronic effects are also significant; the reaction preferentially occurs at C-H bonds that are more acidic, which can often be correlated with the most deshielded protons in the ¹H NMR spectrum. rsc.orgresearchgate.net

In the context of quinolines and isoquinolines, borylation has been shown to occur at various positions depending on the substitution pattern. rsc.orgiyte.edu.tr For this compound, the potential sites for C-H activation are C-4, C-6, C-7, and C-8. The chlorine atoms at C-1 and C-3 are strongly electron-withdrawing, which deactivates the entire ring system but also increases the acidity of the remaining C-H bonds, making them potential targets for activation. Functionalization at the C-8 position is often favored in related systems due to direction from the heterocyclic nitrogen, though steric hindrance from the peri-substituent (the bromine at C-5) would be a major competing factor. The C-4 position is another likely site, influenced by the adjacent nitrogen, while the C-6 and C-7 positions are also accessible.

Table 1: Representative Conditions for Iridium-Catalyzed C-H Borylation of Quinolines This table illustrates typical conditions used for the borylation of quinoline (B57606) systems, which are analogous to the isoquinoline core.

| Catalyst | Ligand | Boron Source | Solvent | Temperature (°C) | Reference |

| [Ir(cod)OMe]₂ | dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) | B₂pin₂ | Cyclohexane | 80 | rsc.org |

| IrCl(cod)₂ | dtbpy | B₂pin₂ | THF | 80 | rsc.org |

| [Ir(cod)OMe]₂ | dMeO-bpy (4,4'-dimethoxy-2,2'-bipyridine) | B₂pin₂ | Heptane | 80 | researchgate.net |

Palladium-Catalyzed Direct Arylation:

Palladium catalysis offers another route for direct C-H functionalization, particularly for arylation reactions. rsc.org Methodologies have been developed for the C-4 arylation of isoquinoline derivatives, often proceeding through an electrophilic palladation mechanism on a more reactive intermediate like a dihydroisoquinoline. rsc.org These reactions typically require a Pd(II) catalyst, such as Pd(OAc)₂, in combination with an oxidant like silver carbonate (Ag₂CO₃) or copper(II) triflate (Cu(OTf)₂). rsc.orgmdpi.com While direct C-H arylation on a highly halogenated and electron-poor system like this compound would be challenging, the principles demonstrate the potential for forming new carbon-carbon bonds at positions like C-4.

Regioselective Organometallic Functionalization (e.g., Lithiation and Magnesiation)

The differential reactivity of the halogen substituents in this compound is key to its regioselective functionalization via organometallic intermediates. The carbon-bromine bond is substantially more susceptible to metal-halogen exchange than the more stable carbon-chlorine bonds. wikipedia.org

Lithiation via Halogen-Metal Exchange:

The most common and highly regioselective method to functionalize this compound is through a lithium-halogen exchange. This reaction is typically performed at very low temperatures (e.g., -78 °C to -100 °C) using an alkyllithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.orgtcnj.edu The exchange occurs almost exclusively at the C-5 position, replacing the bromine atom to generate 1,3-dichloro-5-lithioisoquinoline.

This highly reactive organolithium intermediate is not isolated but is immediately treated in situ with a wide variety of electrophiles to introduce new functional groups at the C-5 position. The low temperature is crucial to prevent side reactions, such as the nucleophilic attack of the alkyllithium reagent on the isoquinoline ring. tcnj.edu This method provides a reliable pathway to a diverse array of 5-substituted-1,3-dichloroisoquinolines.

Magnesiation (Grignard Reagent Formation):

Similarly, a magnesium-based organometallic can be generated. While direct formation of a Grignard reagent by reacting with magnesium metal is possible, a more common and milder method for polyfunctional molecules is a bromine-magnesium exchange. wikipedia.orgnih.gov This is often accomplished using reagents like isopropylmagnesium chloride (i-PrMgCl) or its more reactive lithium chloride adduct (i-PrMgCl·LiCl). nih.gov These reagents offer excellent functional group tolerance and efficiently perform the exchange at the C-Br bond, yielding the corresponding 5-magnesio-1,3-dichloroisoquinoline Grignard reagent. This intermediate can then react with electrophiles in a manner similar to its lithiated counterpart. byjus.com

A protocol combining i-PrMgCl and n-BuLi has also been developed for bromoheterocycles, which can achieve highly selective halogen-metal exchange under non-cryogenic conditions. nih.gov

Table 2: Examples of Electrophiles Used in Halogen-Metal Exchange Reactions This table provides examples of electrophiles that can be used to trap the organometallic intermediates formed from analogous bromo-heterocyclic compounds.

| Organometallic Intermediate | Electrophile | Reagent Example | Product Functional Group | Reference |

| Aryl Lithium | Aldehyde | Benzaldehyde | Secondary Alcohol | tcnj.edu |

| Aryl Lithium | Ketone | Cyclohexanone | Tertiary Alcohol | wikipedia.org |

| Aryl Lithium | Carbon Dioxide | CO₂ (gas or dry ice) | Carboxylic Acid | chemguide.co.uk |

| Aryl Lithium | Alkyl Halide | Methyl Iodide | Methyl | tcnj.edu |

| Aryl Grignard | Ester | Ethyl Chloroformate | Ester | byjus.com |

| Aryl Grignard | Nitrile | Benzonitrile | Ketone | byjus.com |

Applications in Medicinal Chemistry and Biological Activity Studies

5-Bromo-1,3-dichloroisoquinoline as a Core Structure in Pharmaceutical Research

The isoquinoline (B145761) framework is a common motif in many biologically active natural products and synthetic pharmaceuticals. The introduction of bromine and chlorine atoms at specific positions, as seen in this compound, significantly influences the compound's electronic and steric properties. This substitution pattern makes it a valuable building block for creating libraries of diverse molecules with distinct chemical and biological profiles. Medicinal chemists utilize this scaffold to synthesize more complex derivatives, exploring how structural modifications impact their therapeutic potential. The reactivity of the chloro and bromo substituents allows for a variety of chemical transformations, enabling the attachment of different functional groups to fine-tune the compound's activity and properties.

Antiviral Efficacy Investigations for this compound and Its Derivatives

The antiviral potential of isoquinoline derivatives has been a key area of investigation, with a notable focus on their activity against the Human Immunodeficiency Virus (HIV).

Research has demonstrated that derivatives of this compound exhibit anti-HIV activity. Studies on related isoquinoline-based compounds have shown that the nature and position of substituents on the isoquinoline ring are critical for their antiviral potency. For instance, in the development of CXCR4 antagonists, which can block HIV entry into host cells, the isoquinoline core serves as a crucial pharmacophore. nih.gov

Structure-activity relationship (SAR) studies on various isoquinoline derivatives have provided valuable insights into the structural requirements for anti-HIV activity. nih.govnih.gov For example, modifications to the linkages and substitutions on phenyl rings attached to the isoquinoline scaffold have been shown to significantly affect antiviral potency and specificity. nih.gov While specific SAR data for this compound itself is not extensively detailed in the provided results, the general principles derived from related compounds underscore the importance of its halogenated structure in influencing biological activity.

The antiviral mechanism of isoquinoline derivatives often involves interaction with specific viral or cellular targets. For HIV, targets such as the viral integrase and the Vif protein have been explored. nih.govnih.govresearchgate.net The HIV-1 Vif protein is essential for viral replication and protects the virus from the host's innate antiviral factor, APOBEC3G (A3G). nih.gov Some small molecules have been identified as inhibitors of Vif function by disrupting Vif-A3G interactions. nih.gov While the precise molecular targets of this compound in its antiviral action are not explicitly identified in the search results, the compound's structural similarity to known antiviral agents suggests it may act through similar pathways, such as inhibiting key viral enzymes or protein-protein interactions.

Antimicrobial and Anticancer Properties of this compound Derivatives

Beyond its antiviral applications, the this compound scaffold has been investigated for its potential antimicrobial and anticancer properties. Halogenated isoquinolines, in general, have been shown to possess a range of biological activities, including the ability to inhibit the growth of various microbes and cancer cells.

Derivatives of the related quinazoline (B50416) scaffold have demonstrated notable anticancer activity against multiple cancer cell lines. nih.gov These compounds have been found to inhibit enzymes crucial for cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase. nih.gov Similarly, certain brominated compounds have shown broad-spectrum anti-herpes activity. nih.gov While specific data on the antimicrobial and anticancer efficacy of this compound derivatives is limited in the provided results, the known bioactivity of related halogenated heterocycles suggests this is a promising area for further investigation. nih.gov

Enzyme Modulation and Inhibition Profile

The interaction of small molecules with enzymes is a cornerstone of pharmacology. Halogenated isoquinolines have been shown to modulate the activity of various enzymes, which is a critical aspect of their therapeutic potential.

Cytochrome P450 (CYP) enzymes are a superfamily of proteins responsible for the metabolism of a vast array of drugs and other xenobiotics. nih.govbiomolther.orgnih.gov Inhibition of these enzymes can lead to significant drug-drug interactions. nih.govbiomolther.orgnih.gov Research has shown that various compounds can inhibit specific CYP isozymes, such as CYP1A2 and CYP2C19. biomolther.orgmdpi.com For example, certain flavonoids have been identified as time-dependent inhibitors of CYP3A4 and CYP2C19. nih.gov

Modulation of Other Enzyme Activities by Halogenated Isoquinolines

Beyond their recognized effects on certain enzyme classes, halogenated isoquinolines have demonstrated the ability to modulate a variety of other enzymatic systems, indicating a broad potential for therapeutic intervention. Research has shown that the isoquinoline scaffold can influence the activity of phase II drug metabolizing enzymes.

Notably, isoquinoline itself has been observed to induce several of these enzymes. nih.gov Studies in rat models have shown that treatment with isoquinoline leads to a modest increase in the activity of UDP-glucuronosyltransferase towards substrates like 4-nitrophenol, 1-naphthol (B170400), and morphine, with induction levels ranging from 1.4- to 1.8-fold. nih.gov Furthermore, it has been shown to increase the activity of NAD(P)H quinone oxidoreductase twofold and cytosolic glutathione (B108866) S-transferase (GST) activity by approximately 20%. nih.govmdpi.com GSTs are a crucial family of enzymes involved in the detoxification of a wide array of xenobiotics and endogenous compounds. mdpi.com The modulation of these enzymes by isoquinoline derivatives underscores their potential role in influencing metabolic pathways and cellular protection mechanisms. nih.govmdpi.com

While direct studies on this compound's effect on this specific set of enzymes are not extensively documented, the known activity of the parent isoquinoline structure provides a strong rationale for investigating the impact of its halogenated derivatives. The presence of electron-withdrawing halogen atoms on the isoquinoline ring, as seen in this compound, is anticipated to significantly alter its electronic properties and, consequently, its interaction with enzyme targets.

Structure-Activity Relationship (SAR) Studies of Functionalized this compound Derivatives

The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are therefore crucial in elucidating the molecular features that govern their therapeutic potential and in guiding the design of more potent and selective agents.

Impact of Substitution Patterns on Biological Potency and Selectivity

The substitution pattern on the isoquinoline core is a key determinant of biological activity. The number, type, and position of halogen atoms can dramatically influence the potency and selectivity of these compounds. It has been noted that specific halogenation patterns can enhance the antiviral efficacy of isoquinoline derivatives, highlighting the importance of these substituents in the development of new therapeutic agents.

The 5-bromo-1,3-dichloro substitution pattern endows the molecule with a unique electronic and steric profile that dictates its interactions with biological targets. The chlorine atoms at positions 1 and 3 and the bromine atom at position 5 create a highly electrophilic aromatic system, which can be pivotal for its mechanism of action. These substitutions can also influence the compound's metabolic stability and pharmacokinetic properties.

| Substitution/Modification | Impact on Biological Activity |

| Halogenation Pattern | Can enhance antiviral activity. |

| Introduction of Functional Groups | Modulates lipophilicity, hydrogen bonding, and molecular shape, influencing target binding. |

Comparative Biological Activity with Structurally Similar Halogenated Isoquinolines

To better understand the unique contribution of the 5-bromo-1,3-dichloro substitution pattern, it is informative to compare its biological activity with that of structurally similar halogenated isoquinolines.

A relevant comparison can be made with the parent isoquinoline and its structural isomer, quinoline (B57606), in the context of phase II enzyme induction. In a comparative study, quinoline was found to be a more potent inducer of these enzymes than isoquinoline. For example, quinoline treatment resulted in a 1.9- to 2.7-fold increase in UDP-glucuronosyltransferase activities, which was greater than the 1.4- to 1.8-fold increase observed with isoquinoline. nih.gov Furthermore, quinoline increased microsomal epoxide hydrolase activity by 2.7-fold, an effect not observed with isoquinoline. nih.gov This suggests that the position of the nitrogen atom within the bicyclic ring system significantly influences the magnitude and breadth of the induction response. nih.gov

The addition of bulky substituents to the quinoline ring, as in quinine (B1679958) and chloroquine, was found to diminish the inductive effect on phase II enzymes. nih.gov This observation highlights the delicate balance between molecular structure and biological function and suggests that the specific arrangement and nature of substituents on the isoquinoline core are critical for its biological profile.

| Compound | Induction of UDP-glucuronosyltransferase | Induction of Microsomal Epoxide Hydrolase |

| Quinoline | 1.9- to 2.7-fold increase | 2.7-fold increase |

| Isoquinoline | 1.4- to 1.8-fold increase | No significant increase |

| Quinine | Increased 1-naphthol glucuronidation | No significant increase |

| Chloroquine | No significant effect | No significant effect |

Preclinical Investigations and Translational Potential of this compound Derivatives

The journey of a promising compound from the laboratory to the clinic is contingent on rigorous preclinical investigations. For derivatives of this compound, this phase is critical for establishing a foundation for potential therapeutic applications. The available research indicates that halogenated isoquinolines are being explored for various biological activities, including antimicrobial and anticancer properties.

The structural modifications of the this compound core are a key aspect of its potential for further development. As a versatile chemical scaffold, it serves as a building block for the synthesis of more complex molecules with potentially enhanced therapeutic properties. The unique substitution pattern allows for the creation of a diverse library of derivatives, which can be screened for a wide range of biological activities.

While specific preclinical data for derivatives of this compound are not yet widely published, the general interest in halogenated isoquinolines as a class of bioactive molecules suggests that such investigations are an active area of research. The translational potential of these compounds will depend on a comprehensive evaluation of their efficacy in relevant disease models, a deeper understanding of their mechanisms of action, and a favorable pharmacokinetic and metabolic profile. The existing body of research on the biological activities of isoquinolines provides a strong impetus for the continued exploration of this compound and its derivatives as potential candidates for new drug development. researchgate.net

Theoretical and Computational Chemistry Studies of this compound

Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules at an electronic level. For a halogenated heterocyclic compound like this compound, theoretical studies are invaluable for understanding its structure, electronic characteristics, and potential as a precursor in organic synthesis or as a pharmacologically active agent. This article explores the application of various computational methods to elucidate the chemical nature of this compound.

Conclusion

5-Bromo-1,3-dichloroisoquinoline is a strategically important halogenated heterocycle. Its well-defined synthesis and the differential reactivity of its halogen atoms provide chemists with a powerful platform for the construction of complex molecular architectures. The continued exploration of its reactivity and its utilization as a building block in medicinal chemistry and materials science are expected to lead to the discovery of new molecules with valuable functional properties.

Advanced Spectroscopic Characterization Techniques in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 5-Bromo-1,3-dichloroisoquinoline, ¹H and ¹³C NMR spectroscopy would provide critical information about its carbon-hydrogen framework.

In a hypothetical ¹H NMR spectrum, the aromatic protons would exhibit distinct chemical shifts and coupling patterns based on their electronic environment, influenced by the bromine and chlorine substituents. The proton at position 4, being adjacent to the nitrogen and between two chlorine atoms, would likely be the most deshielded. The protons on the benzo-ring would show a complex splitting pattern due to their coupling with each other.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments within the molecule. The carbon atoms directly bonded to the electronegative chlorine and nitrogen atoms (C1 and C3) would be expected to have significantly downfield chemical shifts. The carbon bearing the bromine atom (C5) would also be influenced, and its chemical shift would be distinct from the other aromatic carbons. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be employed to differentiate between CH, CH₂, and CH₃ groups, although only CH and quaternary carbons are present in this molecule. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals by showing their correlations.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | ~150 |

| 3 | - | ~145 |

| 4 | ~8.0-8.2 | ~120 |

| 5 | - | ~122 |

| 6 | ~7.8-8.0 | ~130 |

| 7 | ~7.6-7.8 | ~128 |

| 8 | ~8.1-8.3 | ~135 |

| 4a | - | ~127 |

| 8a | - | ~138 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₉H₄BrCl₂N, with a calculated molecular weight of approximately 276.94 g/mol . sigmaaldrich.comabovchem.com

In the mass spectrum, the molecular ion peak (M⁺) would be observed as a characteristic cluster of peaks due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This isotopic pattern provides a definitive signature for the presence of one bromine and two chlorine atoms in the molecule.

High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular mass, confirming the elemental composition. The fragmentation pattern, induced by techniques like electron ionization (EI), would reveal the stability of the isoquinoline (B145761) core and show characteristic losses of halogen atoms or other small fragments. The study of fragmentation pathways of related phthalazine (B143731) derivatives has shown that initial loss of halogen or side chains is a common fragmentation route.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the aromatic rings and the carbon-halogen bonds.

Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. irphouse.com The C=C and C=N stretching vibrations of the isoquinoline ring system would appear in the 1400-1600 cm⁻¹ region. irphouse.com The presence of strong, sharp bands in this region would be indicative of the aromatic nature of the compound. The C-Cl and C-Br stretching vibrations would be found in the fingerprint region of the spectrum, typically below 800 cm⁻¹. Theoretical calculations, such as those performed using Density Functional Theory (DFT), can aid in the precise assignment of these vibrational modes. researchgate.net

Table 2: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C and C=N Stretch | 1400 - 1600 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The extended π-system of the isoquinoline ring in this compound would give rise to characteristic absorption bands in the UV region.

The spectrum would be expected to show π → π* transitions, which are typically intense. The presence of the halogen substituents may cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima compared to the parent isoquinoline molecule. The analysis of the UV-Vis spectrum can provide insights into the extent of conjugation and the electronic effects of the substituents.

X-ray Diffraction (XRD) for Crystal Structure Determination and Solid-State Analysis

For crystalline solids, X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the crystal lattice. A single-crystal XRD analysis of this compound would provide definitive proof of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.netmdpi.com

This technique would confirm the substitution pattern on the isoquinoline ring, resolving any ambiguity that might remain after analysis by other spectroscopic methods. The resulting crystal structure data would be invaluable for understanding the solid-state packing of the molecule and for computational modeling studies. While no specific crystal structure for this compound is publicly available, the analysis of related bromo-substituted heterocyclic compounds demonstrates the definitive structural information that can be obtained. researchgate.net

Application of Spectroscopic Methods in Reaction Monitoring and Purity Assessment in Research Settings

In a research context, spectroscopic techniques are not only used for the final characterization of a product but are also essential tools for monitoring the progress of a reaction and assessing the purity of the synthesized compound.

During the synthesis of this compound, for example from the bromination of 1,3-dichloroisoquinoline (B189448), techniques like FT-IR or NMR spectroscopy can be used to monitor the disappearance of the starting material and the appearance of the product in real-time. This allows for the optimization of reaction conditions such as temperature, reaction time, and stoichiometry of reagents.

Once the synthesis is complete, the purity of the isolated this compound can be assessed using a combination of spectroscopic and chromatographic methods. NMR spectroscopy can reveal the presence of impurities if extra signals are observed in the spectrum. High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector, is a highly sensitive method for separating the desired product from any byproducts or unreacted starting materials. The integration of the peak areas in the chromatogram can provide a quantitative measure of the purity of the compound.

Table 3: Spectroscopic and Chromatographic Methods for Quality Control

| Technique | Application | Information Obtained |

| FT-IR | Reaction Monitoring | Disappearance of reactant peaks, appearance of product peaks. |

| ¹H NMR | Purity Assessment | Presence of impurity signals, integration for relative quantification. |

| HPLC-UV | Purity Assessment | Separation of components, quantification of purity by peak area. |

| LC-MS | Impurity Identification | Separation and mass identification of byproducts. |

Role As a Versatile Synthetic Building Block and Research Tool

Precursor in the Synthesis of Complex Heterocyclic Frameworks

The strategic placement of one bromine and two chlorine atoms on the isoquinoline (B145761) scaffold makes 5-Bromo-1,3-dichloroisoquinoline an ideal precursor for constructing more elaborate heterocyclic systems. Brominated heterocycles are recognized as versatile intermediates, particularly in nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, which facilitate the rapid exploration of chemical space. researchgate.net The differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) allows for sequential and site-selective modifications.

Chemists can exploit this reactivity to introduce a variety of substituents, such as aryl, alkyl, or alkynyl groups, at specific positions. This controlled, stepwise functionalization is a powerful strategy for assembling complex molecules with precisely defined structures. For instance, palladium-catalyzed reactions like the Suzuki, Heck, or Sonogashira couplings can be tuned to react preferentially at the more reactive C-Br bond, leaving the C-Cl bonds available for subsequent transformations under different reaction conditions. This selective approach is fundamental to building diverse and complex molecular frameworks based on the isoquinoline core.

Intermediate in the Development of Pharmaceuticals and Drug Candidates

The isoquinoline skeleton is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds and approved drugs. nih.gov As a result, this compound serves as a key intermediate in the synthesis of novel compounds for drug discovery programs. Nitrogen-containing aromatic heterocycles are among the most common motifs found in pharmaceutically relevant molecules. researchgate.net

The utility of this compound lies in its role as a scaffold for creating libraries of derivatives. By systematically modifying the three halogen positions, researchers can generate a multitude of structurally related compounds. These libraries are then screened for biological activity against various therapeutic targets, such as enzymes or receptors, in the search for new lead compounds. The ability to easily diversify the structure allows for the systematic exploration of structure-activity relationships (SAR), a critical process in optimizing the potency and properties of potential drug candidates. Many pharmacologically active compounds have been synthesized using brominated isoquinolines as foundational building blocks. orgsyn.org

Application in Agrochemical Synthesis and Crop Protection Agents

The principles that make this compound valuable in pharmaceuticals also apply to the agrochemical industry. Halogenated aromatic compounds are crucial intermediates in the production of modern pesticides, herbicides, and fungicides. The synthesis of these crop protection agents often requires the precise introduction of specific functional groups to achieve the desired biological activity and environmental profile.

This compound can be utilized as a starting material to develop new agrochemicals. Its reactive halogen sites allow for the attachment of various toxophoric or pharmacophoric groups known to impart insecticidal, herbicidal, or fungicidal properties. The development of novel compounds from such versatile building blocks is essential for addressing the ongoing challenges of pest resistance and the need for more effective and environmentally sound crop protection solutions.

Contribution to Fundamental Research in Organic Chemistry, Reaction Mechanisms, and New Synthetic Pathways

Beyond its direct application in creating target molecules, this compound is a valuable tool for fundamental research in organic chemistry. Its multi-halogenated structure is an excellent platform for studying the mechanisms and scope of various chemical reactions, particularly transition-metal-catalyzed cross-couplings.

Researchers use substrates like this to investigate the selectivity of catalysts and to develop new synthetic methodologies. A significant area of study is site-selectivity, where reaction conditions (e.g., catalyst, ligand, temperature) are optimized to favor reaction at one halogen position over the others. For example, a synthetic pathway might involve the selective coupling at the C-Br bond, followed by a different type of coupling at one of the C-Cl bonds. Such investigations not only provide deeper insight into reaction mechanisms but also lead to the discovery of new synthetic pathways that expand the toolkit of synthetic organic chemists, enabling the construction of previously inaccessible molecules.

Interactive Data Table: Synthetic Applications of this compound

| Reaction Type | Purpose | Application Area |

| Suzuki Coupling | Forms new carbon-carbon bonds by coupling with boronic acids. | Pharmaceuticals, Agrochemicals |

| Sonogashira Coupling | Forms new carbon-carbon bonds by coupling with terminal alkynes. | Complex Molecule Synthesis |

| Heck Coupling | Forms new carbon-carbon bonds by coupling with alkenes. | Organic Materials, Synthesis |

| Buchwald-Hartwig Amination | Forms new carbon-nitrogen bonds by coupling with amines. | Pharmaceuticals, Drug Discovery |

| Nucleophilic Aromatic Substitution | Replaces a halogen atom with a nucleophile. | Synthesis of Functionalized Heterocycles |

Future Research Directions and Translational Perspectives

Development of Novel Derivatization Strategies for Enhanced Bioactivity and Selectivity

The future of 5-Bromo-1,3-dichloroisoquinoline as a lead compound hinges on the strategic development of new derivatives to enhance biological activity and target selectivity. The presence of three distinct halogen atoms on the isoquinoline (B145761) core offers multiple sites for chemical modification. The chlorine and bromine atoms are susceptible to nucleophilic substitution, allowing for their replacement with various functional groups.

Future derivatization strategies could focus on transition-metal-catalyzed cross-coupling reactions, which have proven effective for modifying halogenated isoquinolines. Reactions such as Suzuki, Sonogashira, and Stille couplings can introduce diverse aryl, alkyl, and alkynyl groups at the halogenated positions, creating a library of novel compounds for biological screening. For instance, a palladium-catalyzed cross-coupling approach has been highlighted as a revolutionary method for improving halogenation efficiency. The introduction of different substituents can modulate the compound's electronic properties, lipophilicity, and steric profile, which are critical for optimizing interactions with biological targets and improving selectivity.

| Reaction Type | Potential Reagents | Target Position(s) | Potential Outcome | Reference |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiolates | C1, C3 (Cl) | Introduction of N, O, S-based functional groups to modulate solubility and hydrogen bonding capacity. | |

| Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst | C5 (Br) | Formation of C-C bonds to introduce complex aryl scaffolds, potentially enhancing target-specific interactions. | |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | C5 (Br) | Introduction of alkynyl groups, which can serve as rigid linkers or pharmacophores. | |

| Stille Coupling | Organostannanes, Pd catalyst | C5 (Br) | Versatile C-C bond formation with a wide range of functional group tolerance. |

Exploration of New Therapeutic Avenues Beyond Current Identified Applications

While initial research points towards antiviral (specifically against HIV), anticancer, and antimicrobial activities for halogenated isoquinolines, significant opportunities exist to explore new therapeutic areas. The isoquinoline scaffold is a key structural motif in numerous bioactive natural products and synthetic drugs, suggesting a broad potential range of pharmacological effects.

Future investigations should target disease areas where isoquinoline derivatives have previously shown promise. This includes neuroprotective applications, as demonstrated by compounds like apomorphine (B128758) used in Parkinson's disease treatment. The unique substitution pattern of this compound could be leveraged to design novel ligands for neurological targets. Furthermore, isoquinoline alkaloids are known to interact with DNA-manipulating enzymes and mitochondria, suggesting that derivatives of this compound could be explored as modulators of these targets for cancer therapy. Specifically, overcoming multidrug resistance (MDR) in cancer is a critical challenge, and novel isoquinolinequinone N-oxides have shown promise in this area, suggesting a potential avenue for highly substituted isoquinolines. The ability of halogen atoms to form halogen bonds could be exploited to design potent and selective inhibitors for various protein targets, including protein kinases and proteases, which are implicated in a multitude of diseases.

Advancements in Green Chemistry Methodologies for this compound Synthesis

The development of environmentally benign and sustainable synthetic routes is a critical goal for modern chemistry. Traditional synthesis of halogenated isoquinolines often involves multi-step processes with harsh reagents like phosphorus pentachloride (PCl₅) and high temperatures, which generate significant waste and pose safety concerns.

Future research should focus on applying green chemistry principles to the synthesis of this compound. This could involve the use of transition-metal catalysis to improve efficiency and selectivity under milder conditions. For example, rhodium(III)-catalyzed C-H activation and annulation has been successfully used for the synthesis of isoquinolones in biomass-derived ethanol (B145695) at room temperature, eliminating the need for stoichiometric oxidants. Applying similar strategies, such as using greener solvents and catalytic processes, could significantly improve the sustainability of this compound production. Another approach involves continuous flow technology, which can offer better temperature control, reduced reaction times, and enhanced safety compared to batch processing, making it suitable for future industrial-scale production.

| Parameter | Traditional Methods | Potential Green Alternatives | Reference |

|---|---|---|---|

| Reagents | PCl₅, Br₂ in acetic acid, strong acids | Catalytic systems (e.g., Pd, Rh), N-bromosuccinimide (NBS) | |

| Solvents | Chlorobenzene, Dimethylformamide (DMF) | Biomass-derived ethanol, water | |

| Conditions | High temperatures (80-90°C or higher) | Room temperature or mild heating | |

| Technology | Batch processing | Continuous flow reactors | |

| Waste | Significant byproducts, hazardous waste | Reduced waste, potential for catalyst recycling |

Integration of Advanced Computational Modeling with Experimental Research for Rational Design

Rational drug design, which uses computational methods to design molecules with high affinity and specificity for a biological target, offers a more efficient alternative to traditional high-throughput screening. The integration of computational modeling with experimental synthesis and testing can accelerate the development of this compound-based therapeutics.

Future efforts should employ structure-based drug design, where the three-dimensional structure of a target protein is used to guide the design of complementary ligands. Molecular docking and molecular dynamics simulations can predict how derivatives of this compound bind to a target's active site, allowing researchers to prioritize the synthesis of compounds with the highest predicted activity. A key aspect to model is the role of the halogen atoms. Halogen bonding, a non-covalent interaction between a covalently bound halogen and a Lewis base, is increasingly recognized as a powerful tool in drug design for enhancing binding affinity and selectivity. Computational models can help design derivatives that optimize these halogen bonding interactions with specific amino acid residues in a target protein, leading to more potent and selective inhibitors.

Potential for Material Science and Other Emerging Applications of Halogenated Isoquinolines

Beyond medicinal chemistry, the unique electronic and photophysical properties of halogenated isoquinolines present opportunities in material science. Research has shown that isoquinoline-based materials have potential as emitters and charge transport materials in organic light-emitting diodes (OLEDs) and as electrode materials for batteries and supercapacitors.

The introduction of heavy atoms like bromine and chlorine into the isoquinoline structure can significantly alter its electronic properties, potentially leading to materials with novel characteristics. Future research could explore the use of this compound and its derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。